

Unveiling the Solid-State Architecture of a Substituted Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Chloro-1-ethyl-4-nitro-1H-pyrazole*

Cat. No.: *B571898*

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For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive crystal structure analysis for **5-Chloro-1-ethyl-4-nitro-1H-pyrazole** is not publicly available. This guide presents a detailed analysis of a structurally analogous compound, Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, to provide insights into the crystallographic features of this class of molecules. The structural differences lie in the substituents at the pyrazole ring and the phenyl group.

Introduction

This technical guide provides an in-depth look at the single-crystal X-ray diffraction analysis of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for guiding drug design and development efforts. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The pyrazole ring is essentially planar.^{[1][2]} The attached 4-chloro-2-nitrophenyl group is twisted with respect to the plane of the pyrazole ring.

[1][2] This twisted conformation is a key structural feature influencing the overall molecular packing.

Crystallographic Data

The crystal structure was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₁₂ H ₁₁ ClN ₄ O ₄
Formula Weight	310.70
Temperature	150(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.5899(8) Å
b	10.2413(9) Å
c	15.6633(14) Å
α	90°
β	96.541(1)°
γ	90°
Volume	1369.0(2) Å ³
Z	4
Calculated Density	1.508 Mg/m ³
Absorption Coefficient	0.303 mm ⁻¹
F(000)	640
Data Collection	
Diffractometer	Bruker APEXII CCD
Reflections Collected	15944
Independent Reflections	4189 [R(int) = 0.022]
Refinement	

Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	4189 / 0 / 197
Goodness-of-fit on F^2	1.043
Final R indices [$I > 2\sigma(I)$]	R1 = 0.034, wR2 = 0.096
R indices (all data)	R1 = 0.041, wR2 = 0.101

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H...N and N-H...O interactions, which link neighboring molecules into one-dimensional tapes along the b-axis.^{[1][2]} These tapes are further interconnected by weak C-H...O interactions, resulting in a three-dimensional supramolecular architecture.^{[1][2]}

Experimental Protocols

Synthesis and Crystallization

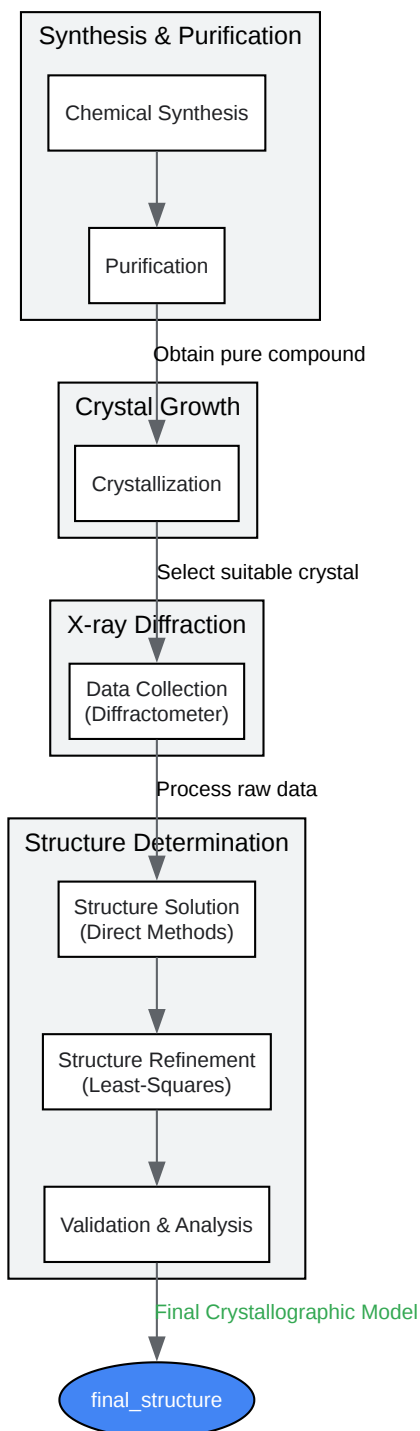
A mixture of 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmol), phosphoric acid (2.0 mmol), and ethyl alcohol (100 ml) was refluxed for five hours.^[1] The reaction mixture was then concentrated by slow distillation of ethanol.^[1] Upon cooling and addition of cold water, a solid precipitated, which was filtered, washed with cold water, and dried.^[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an ethanol/water mixture (85:15).^[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at 150 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.



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Experimental workflow for crystal structure analysis.

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References

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- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of a Substituted Pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571898#crystal-structure-analysis-of-5-chloro-1-ethyl-4-nitro-1h-pyrazole]

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